molecular formula C8H10ClNO B3258410 5-Chloro-2-methoxy-N-methylaniline CAS No. 30427-11-3

5-Chloro-2-methoxy-N-methylaniline

Cat. No.: B3258410
CAS No.: 30427-11-3
M. Wt: 171.62 g/mol
InChI Key: ATVAZDCBTNDGJC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-methylaniline (CAS 30427-11-3) is an organic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . This aniline derivative is characterized by a methoxy group and a chlorine atom on the benzene ring, alongside an N-methylamino functional group. The compound is identified by the SMILES notation CNC1=CC(Cl)=CC=C1OC . As a building block in organic synthesis, this aniline serves as a key intermediate for constructing more complex molecules. N-methylanilines are valuable precursors in the synthesis of methyl-substituted amines, which are important intermediates for dyes and can also be used as solvents, stabilizers, and analytical reagents . The presence of multiple functional groups on the aromatic ring makes it a versatile substrate for various chemical transformations, including further functionalization at the amine group or through reactions on the aromatic ring itself. Researchers can employ this compound in the development of novel active pharmaceutical ingredients (APIs) and other specialized chemicals . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVAZDCBTNDGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 5-chloro-2-methoxyaniline using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction is typically carried out under mild conditions, such as at 60°C for 22 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent groups:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents CAS Number Molecular Weight Key Applications/Properties
5-Chloro-2-methoxy-N-methylaniline Cl (5-), OMe (2-), NMe - 171.04 Intermediate in organic synthesis
4-Chloro-2-methylaniline Cl (4-), Me (2-) [99-59-2] 141.59 Carcinogen; forms DNA adducts in vivo
2-Methoxy-5-nitroaniline OMe (2-), NO₂ (5-) [99-59-2] 168.15 Explosives analysis standard
5-Chloro-2-methylaniline Cl (5-), Me (2-) [95-79-4] 141.59 Metolazone (diuretic) precursor
5-Chloro-2-methoxy-N-{[4-(methylsulfanyl)phenyl]methyl}aniline Cl, OMe, N-(substituted benzyl) - 293.81 Specialized agrochemical research

Substituent Impact :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group (electron-donating) in this compound contrasts with the nitro group in 2-Methoxy-5-nitroaniline, which is strongly electron-withdrawing. This difference influences reactivity; nitro derivatives are often used in explosives or dyes , while methoxy groups enhance solubility in polar solvents .

Physicochemical Properties

  • Collision Cross-Sections : The target compound’s [M+H]⁺ ion has a collision cross-section of 131.7 Ų, smaller than its sodium adduct (145.8 Ų), reflecting differences in ion mobility . Comparable data for analogs are sparse, limiting direct comparisons.
  • Solubility: Methoxy groups enhance solubility in oxygenated solvents (e.g., methanol), as seen in N-(2-hydroxyethyl)-N-methylaniline derivatives .

Biological Activity

5-Chloro-2-methoxy-N-methylaniline, a derivative of aniline, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C8H10ClNOC_8H_{10}ClNO. Its structure features a chloro group at the 5-position and a methoxy group at the 2-position of the benzene ring, along with an N-methyl group attached to the nitrogen atom. This unique arrangement influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effects against various bacterial strains, it demonstrated potent inhibition, particularly against Gram-positive bacteria. The mechanism behind this activity is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The observed IC50 values indicate effective cytotoxicity, suggesting that it could serve as a lead compound in the development of new anticancer agents . Flow cytometry analyses have confirmed its ability to accelerate apoptosis in treated cells .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The chloro and methoxy substituents enhance its binding affinity to various molecular targets, influencing key biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can potentially lead to enhanced cholinergic signaling .
  • Reactive Oxygen Species (ROS) Modulation : It may also modulate oxidative stress responses by affecting ROS levels within cells, contributing to its anticancer effects .

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Activity : A study assessed the compound's effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Staphylococcus aureus .
  • Anticancer Activity : In another investigation, the compound was found to significantly reduce tumor growth in vivo models. The efficacy was compared with standard chemotherapeutics, showing competitive results with lower toxicity profiles .
  • Enzyme Inhibition Studies : The compound was screened for its ability to inhibit AChE and butyrylcholinesterase (BuChE), demonstrating promising results that suggest potential applications in treating neurodegenerative diseases .

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundChloro at 5-position, Methoxy at 2-positionAntimicrobial, Anticancer
5-Chloro-2-methylanilineLacks methoxy groupModerate antimicrobial activity
4-Chloro-2-toluidineChlorine at 4-positionLimited anticancer potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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